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molecular formula C5Cl5N B147404 Pentachloropyridine CAS No. 2176-62-7

Pentachloropyridine

Cat. No. B147404
M. Wt: 251.3 g/mol
InChI Key: DNDPLEAVNVOOQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04259495

Procedure details

A suspension of 8.22 g (0.075 mol) of tetramethylammonium chloride in 90 ml of dimethylmethanephosphonate is heated for 1 hour at 160° C. It is then cooled to 90° C., and 12.57 g (0.05 mol) of pentachloropyridine and 3 ml of water are added. There is subsequently added portionwise, in the course of 30 minutes, 4.1 g (0.063 gram atom) of zinc dust. After completion of the addition of the zinc dust, the mixture is firstly stirred for 20 minutes and then filtered. The filtrate is poured into a solution of 12.5 ml of concentrated hydrochloric acid in 500 ml of water, and stirring is maintained for 2 hours. After filtration, the filter residue is washed with water and dried to yield 9.1 g (83.9% of theory) of crude 2,3,5,6-tetrachloropyridine which has a melting point of 88° to 89° C. and which contains, according to gas-chromatographical analysis, 91.25% of 2,3,5,6-tetrachloropyridine, 2.66% of 2,3,5-trichloropyridine, 2.59% of 2,3,6-trichloropyridine and 0.5% of pentachloropyridine.
Quantity
12.57 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
8.22 g
Type
catalyst
Reaction Step Two
Quantity
90 mL
Type
solvent
Reaction Step Two
Name
Quantity
4.1 g
Type
catalyst
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[C:6]([Cl:8])[C:5]([Cl:9])=[C:4](Cl)[C:3]=1[Cl:11].O>[Cl-].C[N+](C)(C)C.CC(C)P([O-])(=O)[O-].[Zn]>[Cl:8][C:6]1[C:5]([Cl:9])=[CH:4][C:3]([Cl:11])=[C:2]([Cl:1])[N:7]=1 |f:2.3|

Inputs

Step One
Name
Quantity
12.57 g
Type
reactant
Smiles
ClC1=C(C(=C(C(=N1)Cl)Cl)Cl)Cl
Name
Quantity
3 mL
Type
reactant
Smiles
O
Step Two
Name
Quantity
8.22 g
Type
catalyst
Smiles
[Cl-].C[N+](C)(C)C
Name
Quantity
90 mL
Type
solvent
Smiles
CC(P([O-])(=O)[O-])C
Step Three
Name
Quantity
4.1 g
Type
catalyst
Smiles
[Zn]
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Zn]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
160 °C
Stirring
Type
CUSTOM
Details
the mixture is firstly stirred for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
It is then cooled to 90° C.
FILTRATION
Type
FILTRATION
Details
filtered
ADDITION
Type
ADDITION
Details
The filtrate is poured into a solution of 12.5 ml of concentrated hydrochloric acid in 500 ml of water
STIRRING
Type
STIRRING
Details
stirring
TEMPERATURE
Type
TEMPERATURE
Details
is maintained for 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
After filtration
WASH
Type
WASH
Details
the filter residue is washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
ClC1=NC(=C(C=C1Cl)Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 9.1 g
YIELD: PERCENTYIELD 83.9%
YIELD: CALCULATEDPERCENTYIELD 83.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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